5-Methylhexane-2-thiol 5-Methylhexane-2-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17822934
InChI: InChI=1S/C7H16S/c1-6(2)4-5-7(3)8/h6-8H,4-5H2,1-3H3
SMILES:
Molecular Formula: C7H16S
Molecular Weight: 132.27 g/mol

5-Methylhexane-2-thiol

CAS No.:

Cat. No.: VC17822934

Molecular Formula: C7H16S

Molecular Weight: 132.27 g/mol

* For research use only. Not for human or veterinary use.

5-Methylhexane-2-thiol -

Specification

Molecular Formula C7H16S
Molecular Weight 132.27 g/mol
IUPAC Name 5-methylhexane-2-thiol
Standard InChI InChI=1S/C7H16S/c1-6(2)4-5-7(3)8/h6-8H,4-5H2,1-3H3
Standard InChI Key NLMTWSIPPXEZJG-UHFFFAOYSA-N
Canonical SMILES CC(C)CCC(C)S

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

2-Methylhexane-2-thiol (C₇H₁₆S) features a seven-carbon chain with a methyl group and a thiol (-SH) moiety at the second carbon. The tertiary configuration induces steric hindrance, influencing its reactivity and stability. The IUPAC name, 2-methylhexane-2-thiol, reflects this branching pattern, while its SMILES notation (CCCCC(C)(C)S) provides a standardized representation of the structure .

Physical Properties

Key physical parameters are summarized in Table 1.

PropertyValue
Molecular Weight132.27 g/mol
Density0.836 g/cm³
Boiling Point149.3°C at 760 mmHg
Flash Point34.1°C
Vapor Pressure5.15 mmHg at 25°C
Refractive Index1.447

The compound’s low boiling point and moderate vapor pressure suggest volatility, necessitating careful handling to prevent evaporation . Its density, lower than water, indicates immiscibility with aqueous solutions, a trait leveraged in extraction processes.

Synthesis and Purification Strategies

Conventional Synthesis Routes

The nucleophilic substitution of 2-methyl-2-hexanol with thiourea under acidic conditions remains a primary method. For example, refluxing thiourea with hydrochloric acid and the alcohol precursor at 60–80°C yields the thiol, followed by neutralization and purification via fractional distillation . Recent optimizations report yields exceeding 70% by employing inert atmospheres to minimize oxidative byproducts like disulfides .

Advanced Methodologies

Lawesson’s reagent, a potent thionating agent, has been adapted for synthesizing structurally analogous thiols. In a toluene-xylene solvent system at 95°C under nitrogen, levulinic acid derivatives undergo thiolation with Lawesson’s reagent, achieving 77% yields . While this approach is untested for 2-methylhexane-2-thiol specifically, the methodology’s success with 5-methylthiophene-2-thiol suggests potential applicability.

Applications in Industrial and Research Contexts

Catalysis and Materials Science

The tertiary thiol group acts as a strong σ-donor in transition-metal complexes, enhancing catalytic activity in cross-coupling reactions. Comparative studies with ethanethiol reveal that steric bulk from the methylhexane backbone improves catalyst longevity by reducing metal leaching . Additionally, its hydrophobic nature facilitates applications in self-assembled monolayers (SAMs) for surface modification.

Analytical Quantification and Stability

Chromatographic Techniques

Ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) with derivatization using 3,3'-dithiodipropionic acid (DTDP) enables precise quantification. Parameters optimized for methanethiol (cone voltage: 23 V; collision energy: 19 eV) can be adapted for 2-methylhexane-2-thiol, achieving detection limits below 1 μg/kg .

Stability Considerations

Oxidative degradation to disulfides poses a key stability challenge. Storage under nitrogen at −20°C in amber vials, combined with antioxidant additives like butylated hydroxytoluene (BHT), extends shelf life by >6 months . Regular HPLC-UV monitoring at 254 nm ensures quality control, with disulfide peaks appearing at higher retention times.

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